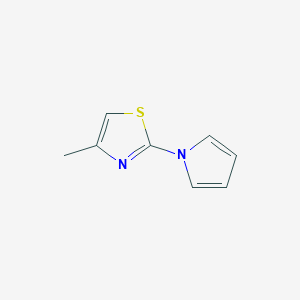

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

Description

Significance of Heterocyclic Architectures in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of chemistry, biology, and materials science. chemhelpasap.com Their prevalence in nature is vast, forming the core of essential biomolecules such as alkaloids, vitamins, and antibiotics. nih.gov In modern drug discovery, heterocyclic motifs are of paramount importance, with a significant majority of newly approved drugs incorporating these structures. nih.gov This is due to their ability to engage in a wide array of intermolecular interactions, including hydrogen bonding, and to present diverse three-dimensional shapes that can be tailored for specific biological targets. chemhelpasap.com The manipulation of heterocyclic structures through synthesis allows chemists to fine-tune the electronic and steric properties of molecules, leading to the development of novel therapeutic agents and functional materials. chemhelpasap.com

The 1,3-Thiazole Scaffold in Modern Chemical Science

The 1,3-thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. rsc.orgbohrium.com Thiazole (B1198619) derivatives have been reported to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. rsc.orgbohrium.com The thiazole ring is a key component in a number of clinically approved drugs, highlighting its therapeutic relevance. rsc.org Its versatility stems from the various points on the ring that can be functionalized, allowing for the creation of large libraries of compounds for biological screening. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, remains a widely used and efficient route to construct this important heterocyclic system. chemhelpasap.comnih.gov

Table 1: Examples of Biologically Active Thiazole Derivatives

| Compound Name | Core Scaffold | Reported Biological Activity |

| Sulfathiazole | 2-Aminothiazole (B372263) | Antibacterial |

| Meloxicam | Thiazole | Anti-inflammatory |

| Ritonavir | Thiazole | Antiviral (HIV protease inhibitor) |

| Abafungin | Thiazole | Antifungal |

This table presents examples of well-known drugs containing the thiazole moiety to illustrate the scaffold's importance. It does not imply any activity for 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole.

The 1H-Pyrrole Moiety in Advanced Organic and Medicinal Chemistry

The 1H-pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. This ring system is a fundamental building block in nature, most notably as the constituent unit of the porphyrin ring in heme and chlorophyll. nih.gov In medicinal chemistry, pyrrole (B145914) and its derivatives are recognized for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.gov The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a classical and versatile method for the preparation of substituted pyrroles. wikipedia.org The pyrrole ring's electron-rich nature makes it susceptible to electrophilic substitution, providing numerous avenues for chemical modification.

Table 2: Representative Pyrrole-Containing Compounds with Biological Significance

| Compound Name | Core Scaffold | Biological Relevance |

| Atorvastatin | Pyrrole | HMG-CoA reductase inhibitor (cholesterol-lowering) |

| Tolmetin | Pyrrole | Non-steroidal anti-inflammatory drug (NSAID) |

| Porphobilinogen | Pyrrole | Biosynthetic precursor to porphyrins (e.g., heme) |

| Pyrrolnitrin | Pyrrole | Antifungal antibiotic |

This table provides examples of significant compounds containing the pyrrole ring to demonstrate its biological relevance. It does not suggest any specific activity for this compound.

Rationale for Investigating this compound and Related Hybrid Systems

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a well-established approach in drug design. tandfonline.com The primary rationale for investigating a hybrid system like this compound is the potential for synergistic or additive biological effects. By linking the thiazole and pyrrole rings, it is hypothesized that the resulting molecule may exhibit a unique pharmacological profile that is different from, or superior to, its individual components.

The synthesis of such a hybrid could potentially be achieved through established synthetic methodologies. For instance, a plausible route could involve the Hantzsch synthesis using a pyrrole-containing thioamide as a precursor. Alternatively, a pre-formed aminothiazole could be used to construct the pyrrole ring via a Paal-Knorr type condensation with a suitable 1,4-dicarbonyl compound.

Research into thiazole-pyrrole hybrids has explored their potential as antimicrobial and antifungal agents. tandfonline.com The combination of these two heterocyclic systems in a single molecular framework offers the possibility of developing novel compounds with enhanced potency or a broader spectrum of activity. While specific research findings on this compound are not widely reported, the foundational chemistry of its constituent parts provides a strong impetus for its synthesis and biological evaluation in the ongoing search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBMFOMSDCBXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Methyl 2 1h Pyrrol 1 Yl 1,3 Thiazole

Classical and Contemporary Approaches to 1,3-Thiazole Ring Construction

The formation of the 4-methyl-1,3-thiazole ring is a cornerstone of many synthetic routes. These methods typically involve building the thiazole (B1198619) ring onto a pre-existing pyrrole-containing precursor.

Hantzsch Thiazole Synthesis and its Advanced Modifications

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole core. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole, this would entail the reaction of a chloro- or bromoacetone (B165879) (to provide the C4-methyl group and the C4-C5 backbone) with a pyrrole-containing thioamide, such as 1-(pyrrol-1-yl)thiourea.

The general mechanism proceeds through initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the nucleophilic attack of the nitrogen atom, and a final dehydration step to yield the aromatic thiazole ring. rsc.org

Modern modifications of the Hantzsch synthesis often focus on improving efficiency, yield, and environmental friendliness. These include the development of one-pot procedures where the α-haloketone is generated in situ from a ketone and a halogenating agent, such as N-bromosuccinimide (NBS) or tribromoisocyanuric acid. rsc.orgorganic-chemistry.org This avoids the need to handle lachrymatory α-haloketones directly. rsc.org The use of catalysts, such as β-cyclodextrin in water, has also been explored to promote greener synthesis. organic-chemistry.org

Table 1: Examples of Hantzsch Thiazole Synthesis Modifications

| Reactants | Halogenating Agent/Conditions | Product | Key Features | Reference(s) |

| β-Keto esters, Thiourea (B124793) | N-Bromosuccinimide (NBS), β-cyclodextrin, Water, 50°C | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | Green synthesis in aqueous medium. | organic-chemistry.org |

| Active methylene (B1212753) ketones, Thioureas | Trichloroisocyanuric acid (TCCA), Catalytic nanosystem | 2-Aminothiazoles | In situ α-halogenation, saves time and costs. | rsc.org |

| Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | Ethanol, Reflux | Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | Standard Hantzsch conditions for a related heterocyclic structure. | farmaciajournal.comresearchgate.net |

| Thiobenzamide, α-Bromoketone | i-PrOH, Autoclave, 120°C | 2,4-Disubstituted thiazoles | High-temperature condensation. | nih.gov |

Cyclocondensation Reactions for Thiazole Formation

Cyclocondensation reactions are a broad class of reactions that form a ring system through the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849). The Hantzsch synthesis is a prime example. Other cyclocondensation strategies can also be employed to form the thiazole ring.

For instance, a [4+1] cyclocondensation approach involves reacting a four-atom chain containing reactive terminal groups with a reagent that donates the fifth atom. tsijournals.com In the context of the target molecule, this could involve a precursor containing the N-C-C-S backbone reacting with a reagent that provides the C2 carbon.

Another relevant approach is the reaction of thioamides with α-oxothioamides to yield 2-acylthiazoles. researchgate.net While not directly producing the target compound, this methodology highlights the versatility of cyclocondensation in creating diverse substitution patterns on the thiazole ring. Similarly, the reaction of 2-aminothiophenols with various reagents to form benzothiazoles demonstrates the broad applicability of condensation chemistry in synthesizing thiazole-fused systems, which can provide insights into the formation of standalone thiazole rings. mdpi.comekb.eg

One-Pot Synthetic Pathways for Substituted Thiazoles

One-pot syntheses are highly valued for their operational simplicity, high atom economy, and ability to reduce waste by avoiding the isolation of intermediates. rsc.orgijcce.ac.ir Multicomponent reactions (MCRs) are a powerful subset of one-pot syntheses where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. acgpubs.org

A potential one-pot strategy for this compound could involve the reaction of 1-aminopyrrole, a source of the C4-methyl and C5 atoms (like chloroacetone), and a source for the sulfur and C2 atoms. More commonly, one-pot syntheses for 2-aminothiazole (B372263) derivatives involve the reaction of a ketone, a halogenating agent, and a thiourea in a single flask. rsc.org This approach could be adapted by using a substituted thiourea derived from 1-aminopyrrole.

Researchers have developed various one-pot protocols, such as the condensation of an α-bromo ketone, thiosemicarbazide, and a carbonyl compound, to create complex thiazole derivatives in good yields and with short reaction times. ijcce.ac.iracgpubs.org

Table 2: One-Pot Thiazole Synthesis Strategies

| Components | Catalyst/Solvent | Product Type | Key Features | Reference(s) |

| Ketone, Thiourea, Trichloroisocyanuric acid | Nanocatalyst, Ethanol | 2-Aminothiazoles | Efficient, avoids isolating α-haloketone intermediate. | rsc.org |

| α-Bromo ketone, Thiosemicarbazide, Carbonyl compound | Stirring, Room Temperature | Thiazolyl-hydrazino derivatives | Multicomponent, rapid, environmentally benign. | acgpubs.org |

| β-Keto esters, Thiourea, DABCO | Tribromoisocyanuric acid, Aqueous medium | 2-Aminothiazoles | Utilizes readily available starting materials. | organic-chemistry.org |

Synthesis of 1H-Pyrrole Ring Systems

An alternative synthetic strategy involves first constructing the 2-amino-4-methylthiazole (B167648) core and then building the pyrrole (B145914) ring onto its amino group. This approach leverages well-established methods for pyrrole formation from primary amines.

Paal-Knorr Synthesis for Pyrrole Ring Formation

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing N-substituted pyrroles. researchgate.net It involves the condensation of a 1,4-dicarbonyl compound with a primary amine (or ammonia) under acidic or thermal conditions. acs.org

In this synthetic route, the key precursors are 2-amino-4-methylthiazole, which serves as the primary amine, and a 1,4-dicarbonyl compound such as 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succinaldehyde). organic-chemistry.orgnih.gov The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and dehydration to yield the N-substituted pyrrole ring.

A wide array of catalysts have been employed to facilitate the Paal-Knorr reaction under milder conditions and improve yields. These include Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., iron(III) chloride), and heterogeneous catalysts like alumina. acs.orgorganic-chemistry.orgmdpi.com Solvent-free conditions and unconventional energy sources like microwaves have also been successfully applied to make the process more environmentally friendly. acs.orgmdpi.com

Table 3: Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Source | Amine | Catalyst/Conditions | Product | Key Features | Reference(s) |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, Water | N-Substituted pyrroles | Mild, economical, and operationally simple. | organic-chemistry.org |

| Acetonylacetone | Primary amines | CATAPAL 200 (Alumina), 60°C, Solvent-free | N-Substituted pyrroles | High yields, reduced reaction time, reusable catalyst. | mdpi.com |

| 2,5-Hexanedione | Primary amines | α-Amylase, Mild conditions | N-Substituted pyrroles | Novel biocatalytic approach with good to excellent yields. | nih.gov |

| 1,4-Diketones | Primary amines | Isopropanol microdroplets, Room Temperature | N-Substituted pyrroles | Spontaneous reaction without external catalysts, significant rate acceleration. | acs.org |

Other Established Pyrrole Synthesis Methods

While the Paal-Knorr reaction is highly effective, other methods for pyrrole synthesis exist that could be adapted for the target molecule. These often allow for the construction of more complex or polysubstituted pyrroles.

For instance, multicomponent domino reactions involving isocyanides, amines, and gem-diactivated olefins can provide structurally diverse pyrroles under mild, catalyst-free conditions. organic-chemistry.org Another approach involves a domino process triggered by a 3,4-diaza Cope rearrangement of N-alkynyl, N′-vinyl hydrazides to access 2-aminopyrroles. acs.org Syntheses starting from α-nitro epoxides or involving gold-catalyzed reactions of vinyl azides and ynamides have also been developed to produce various substituted aminopyrroles. researchgate.netorganic-chemistry.org These methods, while more complex, offer alternative pathways to pyrrole derivatives that could potentially be applied in a synthesis starting from a thiazole precursor.

Convergent Synthesis of this compound and its Analogues

Convergent strategies for synthesizing this compound and related analogues primarily involve the separate construction of the thiazole and pyrrole precursors, followed by a key bond-forming reaction to link the two heterocyclic rings. This approach allows for modularity and efficiency in generating a library of related compounds for further study.

The creation of the C-N bond between the thiazole C2 carbon and the pyrrole nitrogen is the crucial step in synthesizing the target compound. Several strategies have been developed for forming such linkages between heterocyclic systems. A prevalent method involves the reaction of an activated thiazole derivative with a pyrrole salt or a pyrrole precursor.

One common strategy is the nucleophilic substitution reaction where a 2-halothiazole or a thiazole with a suitable leaving group at the 2-position is reacted with pyrrole, often in the presence of a base. For instance, 2-chloro or 2-bromothiazole (B21250) derivatives can serve as electrophiles. The synthesis of related structures, such as 2-amino-5-oxo-1-(4-phenylthiazol-2-yl)-4,5-dihydro-1H-pyrrole-3-carbonitrile, demonstrates the reactivity of the 2-position of the thiazole ring in forming bonds with nitrogen-containing rings. nih.gov

Another approach is based on the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry. nih.govnih.govacs.org In a convergent approach, a thiourea or thioamide derivative of pyrrole, such as 1H-pyrrole-1-carbothioamide, could be reacted with an α-haloketone like 1-chloroacetone to directly form the this compound ring system in a single step. This method is highly versatile and widely used for creating substituted thiazoles. nih.govacs.org

The table below summarizes key strategies for forming the thiazole-pyrrole linkage.

| Strategy | Thiazole Precursor | Pyrrole Precursor | Key Reaction Type | Reference Example |

| Nucleophilic Substitution | 2-Halo-4-methylthiazole | Pyrrole / Potassium Pyrrolide | SNAr | Synthesis of N-aryl heterocycles |

| Hantzsch Cyclocondensation | 1-Chloroacetone | 1H-pyrrole-1-carbothioamide | Cyclocondensation | General Hantzsch thiazole synthesis nih.gov |

| Ullmann Condensation | 2-Bromo-4-methylthiazole | Pyrrole | Copper-catalyzed cross-coupling | Synthesis of N-heteroaryl compounds |

| Buchwald-Hartwig Amination | 2-Bromo-4-methylthiazole | Pyrrole | Palladium-catalyzed cross-coupling | N-Arylation of heterocycles |

This table is generated based on established synthetic principles in heterocyclic chemistry.

Multi-step pathways are essential for constructing complex thiazole-pyrrole hybrids, allowing for the careful introduction of desired substituents on both rings. These pathways typically begin with the synthesis of the core heterocyclic rings, followed by functionalization and final coupling.

A representative multi-step synthesis could start with the well-established Hantzsch reaction to form a functionalized thiazole. For example, reacting a thioamide with ethyl 2-chloroacetoacetate yields an ethyl 4-methylthiazole-5-carboxylate. researchgate.net This ester group can then be converted into a hydrazide by reacting with hydrazine (B178648) hydrate. researchgate.net This hydrazide is a versatile intermediate that can be used to build further heterocyclic rings or other functional groups.

Another common pathway involves preparing a key intermediate that can be elaborated into the final product. For instance, the bromination of a 5-acetyl-4-methylthiazole derivative creates a highly reactive α-bromoketone. nih.gov This intermediate can then react with various nucleophiles, including heterocyclic amines, to form complex hybrid molecules. nih.gov This modular approach is highly effective for creating libraries of related compounds. The synthesis of pyrazolo-thiazole hybrids often follows a similar multi-step logic, beginning with the construction of one ring system which is then used as a scaffold to build the second. mdpi.comnih.gov

Below is a hypothetical multi-step pathway for the synthesis of a this compound analogue.

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Hantzsch Thiazole Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Formation of the core thiazole ring |

| 2 | Sandmeyer Reaction | Ethyl 2-amino-4-methylthiazole-5-carboxylate, NaNO2, CuBr | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Introduction of a leaving group at C2 |

| 3 | Saponification | Ethyl 2-bromo-4-methylthiazole-5-carboxylate, NaOH | 2-Bromo-4-methylthiazole-5-carboxylic acid | Hydrolysis of the ester |

| 4 | Decarboxylation | 2-Bromo-4-methylthiazole-5-carboxylic acid, Heat | 2-Bromo-4-methylthiazole | Removal of the carboxyl group |

| 5 | Ullmann Condensation | 2-Bromo-4-methylthiazole, Pyrrole, CuI | This compound | Formation of the thiazole-pyrrole linkage |

This table outlines a plausible synthetic route based on common organic reactions.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net

Environmentally Benign Solvents and Catalysts: Traditional syntheses of thiazoles often use volatile and hazardous organic solvents. mdpi.com Green chemistry promotes the use of alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs). bepls.commdpi.com For example, catalyst-free multi-component reactions in water under microwave conditions have been developed for the synthesis of trisubstituted thiazoles. bepls.com Similarly, the use of recyclable catalysts, such as silica-supported tungstosilisic acid or cross-linked chitosan (B1678972) hydrogels, offers advantages like simple product isolation and catalyst reuse, reducing waste. nih.govmdpi.com The use of 1,4-diazabicyclo[2.2.2]-octane (DABCO), an eco-friendly and recyclable base catalyst, has also been reported to provide excellent yields and reduce reaction times in thiazole synthesis. bepls.com

Energy-Efficient Methods: Microwave irradiation and ultrasonic-mediated synthesis are key green technologies that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govbepls.commdpi.com One-pot, multi-component syntheses of thiazole derivatives have been efficiently carried out using microwave assistance, often without the need for a solvent or catalyst. nih.gov These methods align with green chemistry principles by increasing reaction efficiency and minimizing waste generation. researchgate.net

The application of these green principles to the synthesis of this compound could involve performing the key Hantzsch cyclocondensation or a cross-coupling reaction under microwave irradiation using a green solvent and a recyclable catalyst.

| Green Chemistry Principle | Application in Thiazole Synthesis | Specific Example/Method | Benefits |

| Use of Greener Solvents | Replacing hazardous organic solvents | Synthesis in water, PEG-400, or deep eutectic solvents bepls.commdpi.com | Reduced toxicity and environmental pollution |

| Use of Recyclable Catalysts | Employing heterogeneous or biocatalysts | Silica-supported acids, chitosan-based hydrogels, DABCO nih.govbepls.commdpi.com | Easy separation, catalyst reuse, waste reduction |

| Energy Efficiency | Reducing energy consumption | Microwave irradiation, ultrasonic agitation nih.govmdpi.com | Shorter reaction times, higher yields, lower energy costs |

| Atom Economy | Maximizing incorporation of starting materials | One-pot, multi-component reactions bepls.com | Reduced by-products and waste |

Spectroscopic and Structural Elucidation of 4 Methyl 2 1h Pyrrol 1 Yl 1,3 Thiazole

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is instrumental in identifying its key functional groups and the nature of its chemical bonds. The spectrum is characterized by a series of absorption bands that correspond to the vibrational modes of the molecule.

The C-H stretching vibrations of the aromatic pyrrole (B145914) and thiazole (B1198619) rings are expected to appear in the region of 3100-3000 cm⁻¹. The methyl group attached to the thiazole ring will exhibit characteristic C-H stretching vibrations around 2925 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic rings are anticipated to produce a series of bands in the 1600-1400 cm⁻¹ region, which are indicative of the aromatic character of both the thiazole and pyrrole moieties. researchgate.net The C-N stretching vibrations within the rings and the bond connecting the two rings will also contribute to the absorptions in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The presence of the sulfur atom in the thiazole ring can be inferred from C-S stretching vibrations, which are generally weak and appear in the 800-600 cm⁻¹ range.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch (Pyrrole & Thiazole) |

| 2925 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1600-1450 | Medium-Strong | C=C and C=N Stretching (Ring Vibrations) |

| 1450-1350 | Medium | C-H Bending (Methyl) |

| 1350-1000 | Medium-Weak | C-N Stretching and Ring Deformations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR for Proton Environment Analysis, including Chemical Shifts and Coupling Patterns

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the protons of the pyrrole ring, the thiazole ring, and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic character of the rings.

The protons of the pyrrole ring are expected to appear as two distinct multiplets. The protons at positions 2' and 5' (α to the nitrogen) are typically shifted downfield compared to the protons at positions 3' and 4' (β to the nitrogen). Due to the C2-substitution on the thiazole ring, the pyrrole protons will likely exhibit complex splitting patterns. The proton on the thiazole ring (at position 5) is expected to appear as a singlet, shifted downfield due to the proximity of the sulfur and nitrogen atoms. The methyl group protons will also appear as a singlet, typically in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Thiazole) | 7.0-7.5 | s | - |

| H-2', H-5' (Pyrrole) | 7.2-7.8 | t | ~2-3 |

| H-3', H-4' (Pyrrole) | 6.2-6.8 | t | ~2-3 |

¹³C NMR for Carbon Skeleton Elucidation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the thiazole ring are expected to be significantly deshielded. The C2 carbon, bonded to two heteroatoms (N and S) and the pyrrole ring, will appear furthest downfield. The C4 and C5 carbons will also be in the aromatic region. The carbons of the pyrrole ring will also resonate in the aromatic region, with the carbons adjacent to the nitrogen (C2' and C5') appearing at a lower field than the other two carbons (C3' and C4'). The methyl carbon will appear in the upfield aliphatic region. asianpubs.orgnih.govchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | 160-170 |

| C4 (Thiazole) | 145-155 |

| C5 (Thiazole) | 110-120 |

| C2', C5' (Pyrrole) | 120-130 |

| C3', C4' (Pyrrole) | 105-115 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOE Difference Experiments)

While this compound does not possess stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) difference experiments can provide valuable information about the molecule's preferred conformation in solution. Specifically, NOE can reveal through-space proximity between protons.

Irradiation of the methyl protons could result in an NOE enhancement of the signal for the H-5 proton on the thiazole ring, confirming their spatial closeness. Similarly, NOE enhancements between the protons of the pyrrole ring and the H-5 proton of the thiazole ring could provide insights into the rotational orientation of the pyrrole ring relative to the thiazole ring. These experiments are crucial for understanding the three-dimensional structure and conformational dynamics of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of this compound.

Electron Impact (EI) and Chemical Ionization (CI) Mass Spectra

Under Electron Impact (EI) ionization, the molecule is expected to produce a prominent molecular ion peak (M⁺˙) corresponding to its exact mass. The fragmentation pattern will likely involve the cleavage of the bond between the two heterocyclic rings, leading to fragments corresponding to the pyrrolyl cation and the 4-methylthiazole (B1212942) cation. Further fragmentation of the thiazole ring could involve the loss of the methyl group or cleavage of the ring itself.

Chemical Ionization (CI) is a softer ionization technique and would be expected to produce a strong protonated molecular ion peak ([M+H]⁺), with significantly less fragmentation than EI. This would provide a clear confirmation of the molecular weight.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Ionization Mode |

|---|---|---|

| 176 | [C₈H₈N₂S]⁺˙ (Molecular Ion) | EI |

| 177 | [C₈H₉N₂S]⁺ (Protonated Molecular Ion) | CI |

| 110 | [C₄H₅NS]⁺ (4-methylthiazole cation) | EI |

Elucidation of Characteristic Fragmentation Patterns in Thiazole-Pyrrole Conjugates

The structural analysis of thiazole-pyrrole conjugates through mass spectrometry reveals distinct fragmentation pathways that are influenced by the nature of the substituents on the heterocyclic rings. nih.gov In electron impact mass spectrometry (EI-MS), the fragmentation of such conjugated systems typically begins with the cleavage of the most labile bonds and the successive loss of simple functional groups, followed by the decomposition of the heterocyclic rings themselves. sapub.org

For thiazole-containing compounds, studies have shown that the thiazole ring is often more susceptible to fragmentation than other connected aromatic systems. sapub.org The fragmentation of the pyrrole ring is also well-characterized and can involve the loss of small molecules like hydrogen cyanide (HCN). researchgate.net In the case of a 2-substituted pyrrole, the fragmentation pathways are significantly influenced by the side-chain substituent. nih.gov

For a molecule like this compound, the fragmentation pattern would likely involve several key steps:

Initial Cleavage: A primary fragmentation event would be the cleavage of the N-C bond connecting the pyrrole and thiazole rings.

Thiazole Ring Fragmentation: The thiazole moiety may undergo ring opening and subsequent fragmentation, potentially leading to the loss of a methyl group or other small neutral molecules. sapub.org

Pyrrole Ring Fragmentation: The pyrrole fragment could undergo its characteristic decomposition, such as the elimination of HCN. researchgate.net

The resulting mass spectrum would exhibit a molecular ion peak (M+) corresponding to the intact molecule, along with a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The relative abundance of these fragments provides insight into the stability of the ions formed. chemguide.co.uk

Table 1: Predicted Characteristic Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |

| [C8H8N2S]+• | Molecular Ion | 164 |

| [C4H4NS]+ | Thiazole moiety | 98 |

| [C4H4N]+ | Pyrrole moiety | 66 |

| [C7H5N2S]+ | Loss of methyl radical (•CH3) | 149 |

| [C3H3S]+ | Thiazole ring fragment | 71 |

| [C3H3N]+• | Pyrrole ring fragment (loss of HCN) | 39 |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure. mdpi.com

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related structures provides significant insight into its expected solid-state conformation. For instance, the X-ray crystallographic analysis of 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560) reveals that both the benzothiazole and pyrrole rings adopt planar conformations. researchgate.net In this related molecule, the dihedral angle between the least-squares planes of the two heterocyclic moieties is 13.31°. researchgate.net Similarly, the structure of another complex thiazolo[3,2-a]pyrimidine derivative containing a pyrrole ring also shows a small dihedral angle of 9.39(9)° between the thiazole and pyrrole rings. nih.gov

Based on these analogous structures, it can be inferred that in the solid state, the this compound molecule would likely exhibit a near-planar conformation, with both the thiazole and pyrrole rings being individually planar. The dihedral angle between the two rings is expected to be relatively small, indicating a significant degree of conjugation across the N-C bond linking the two heterocyclic systems. The crystal packing would be stabilized by various intermolecular interactions. researchgate.net

Table 2: Illustrative Crystallographic Data from Analogous Thiazole-Pyrrole Structures

| Parameter | 2-(2,4-dimethyl pyrrolyl) benzothiazole researchgate.net | Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-... nih.gov |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| a (Å) | 12.161(9) | 11.8187 (10) |

| b (Å) | 10.787(1) | 10.2911 (9) |

| c (Å) | 16.792(2) | 16.2290 (14) |

| β (°) ** | 90 | 90.584 (2) |

| Volume (ų) ** | 2202.8(4) | 1973.8 (3) |

| Z | 8 | 4 |

| Dihedral Angle | 13.31° (between rings) | 9.39(9)° (between thiazole and pyrrole) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the proposed molecular formula to validate its empirical formula. mdpi.commdpi.com

The molecular formula for this compound is C₈H₈N₂S, which corresponds to a molecular weight of 164.23 g/mol . The theoretical elemental composition is calculated from this formula. For a synthesized sample to be considered pure, the experimentally determined percentages for C, H, N, and S should closely match the calculated values, typically within a margin of ±0.4%. mdpi.com This confirmation is a critical step in the characterization of a newly synthesized compound. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 58.51% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.52% |

| Total | C₈H₈N₂S | 164.23 | 100.00% |

Computational and Theoretical Chemistry Studies of 4 Methyl 2 1h Pyrrol 1 Yl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of thiazole, DFT calculations, often employing the B3LYP functional with a 6-311G(d, p) basis set, have been shown to accurately reproduce experimental geometric parameters such as bond lengths and angles. researchgate.net The optimized structure provides the foundation for all other theoretical calculations.

Table 1: Selected Optimized Geometric Parameters for a Thiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | 1.295 | - | - |

| C-N | 1.382 | - | - |

| N-C-S | - | 115.2 | - |

| C-S-C | - | 89.5 | - |

| N-C-C-S | - | - | 0.612 |

Data derived from a similar thiazole structure for illustrative purposes. icm.edu.pl

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and their Energy Gap (ΔE)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. rdd.edu.iqirjweb.com

A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. rdd.edu.iq Conversely, a small energy gap indicates that a molecule is more reactive. rdd.edu.iq For thiazole derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Frontier Molecular Orbital Energies for a Thiazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

Data derived from a similar thiazole structure for illustrative purposes. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For thiazole-containing compounds, MEP analysis can identify the most likely sites for interactions with other molecules, which is crucial for understanding their biological activity and reaction mechanisms. irjweb.com

Theoretical Vibrational Frequencies and Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. researchgate.net

Similarly, theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netarpgweb.com These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental NMR spectra. ijcmas.com

Table 3: Theoretical vs. Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| Vibrational Frequency (N-H stretch) | 3432 cm⁻¹ | 3407 cm⁻¹ |

| ¹H NMR Chemical Shift (aromatic proton) | 7.28 ppm | 7.26 ppm |

| ¹³C NMR Chemical Shift (aromatic carbon) | 128.5 ppm | 128.7 ppm |

Data derived from similar structures for illustrative purposes. arpgweb.commaterialsciencejournal.org

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole. Molecular docking studies, for instance, can predict the binding orientation and affinity of the molecule to a specific protein target, which is a common approach in drug design. mdpi.comphyschemres.org

Molecular dynamics (MD) simulations can further explore the stability of such ligand-protein complexes over time, providing a more realistic picture of the interactions in a biological environment. nih.govplos.org These simulations track the movements of atoms and molecules, allowing for the calculation of binding free energies and the analysis of conformational changes. physchemres.orgnih.gov

Virtual Screening Methodologies for Novel Scaffold Identification

Virtual screening (VS) is a computational technique used extensively in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comresearchgate.net For a scaffold such as this compound, VS can be employed to explore how modifications to its core structure might lead to compounds with enhanced biological activity.

The process involves several key steps:

Library Preparation: A large database of chemical compounds is prepared. This can range from commercially available molecules to virtually generated libraries based on a specific scaffold. For the thiazole-pyrrole core, this would involve creating a virtual library with diverse substituents at various positions on both rings.

Target Selection and Preparation: A biological target of interest (e.g., a specific enzyme or receptor) is chosen. The three-dimensional structure of this target, usually obtained from X-ray crystallography or NMR spectroscopy, is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking and Scoring: The virtual library of compounds is then "docked" into the defined binding site of the target protein using specialized software. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site. Following docking, a scoring function is used to estimate the binding affinity of each compound. mdpi.com Compounds with the best scores are considered "hits."

Hit Selection and Refinement: The top-scoring compounds are selected for further analysis. This often involves visual inspection of the binding poses and filtering based on pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to prioritize candidates for experimental testing. mdpi.com

This methodology allows researchers to efficiently screen millions of potential compounds, significantly reducing the time and cost associated with identifying novel and potent bioactive molecules based on the this compound scaffold. jddtonline.info

Ligand-Based and Structure-Based Approaches in Compound Design and Optimization

Once an initial hit or lead compound like this compound is identified, computational approaches are used to optimize its structure for better efficacy, selectivity, and pharmacokinetic properties. These strategies are broadly categorized as ligand-based and structure-based design. nih.govbohrium.com

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the biological target. Molecular docking, as described in virtual screening, is a primary tool in SBDD. By analyzing the docked pose of the lead compound, medicinal chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. nih.gov This information guides the rational design of new derivatives. For instance, if a specific region of the binding pocket is unoccupied, a functional group can be added to the scaffold to form an additional favorable interaction, thereby increasing binding affinity. acs.org

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the target is unknown. This method uses a set of molecules known to be active for the target of interest to infer a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies are another key component of LBDD, where statistical models are built to correlate the chemical properties of molecules with their biological activities. asianpubs.org These models can then predict the activity of newly designed compounds based on the thiazole-pyrrole scaffold before they are synthesized.

The integration of both structure-based and ligand-based methods provides a powerful and comprehensive strategy for the design and optimization of novel therapeutic agents derived from the this compound core. nih.govbohrium.com

Aromaticity and Electronic Structure Characteristics of this compound and its Core Rings

The chemical reactivity and physical properties of this compound are governed by its electronic structure and the aromatic character of its constituent pyrrole (B145914) and thiazole rings. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics. researchgate.neteurjchem.com

Both the 1,3-thiazole and 1H-pyrrole rings are five-membered aromatic heterocycles. Aromaticity contributes to their stability. The electronic properties of such molecules are often described by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: This orbital can be thought of as the outer orbital containing electrons, representing the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons, representing the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which influences its chemical and optical properties. irjweb.comntu.edu.iqyoutube.com

DFT calculations can determine the energies of these orbitals and map their distribution across the molecule. For this compound, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO may be more localized on the thiazole ring. mdpi.comresearchgate.net The specific energies and distribution are influenced by the methyl substituent and the linkage between the two rings.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net In an MEP map, electron-rich regions (negative potential), such as those around the nitrogen and sulfur atoms, are shown in red and are potential sites for electrophilic attack. Electron-deficient regions (positive potential), often found around hydrogen atoms, are shown in blue and indicate sites for nucleophilic attack. researchgate.net

Theoretical calculations for thiazole and its simple derivatives provide insight into the electronic contributions of the core structure.

Table 1: Calculated electronic properties of thiazole and methyl-substituted thiazoles. Data adapted from theoretical studies. asianpubs.org Note: ΔE is the HOMO-LUMO energy gap, and µ is the dipole moment.

These computational analyses are fundamental to understanding the inherent stability, reactivity, and potential interaction modes of this compound, providing a solid theoretical foundation for its further development and application. acs.org

Mechanistic Investigations and Reaction Pathways of 4 Methyl 2 1h Pyrrol 1 Yl 1,3 Thiazole Synthesis

Elucidation of Reaction Mechanisms for Thiazole-Pyrrole Conjugate Formation

The formation of the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole scaffold is most commonly achieved through a variation of the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. nih.gov For the target molecule, the key starting materials would be a 3-halobutan-2-one (e.g., 3-chlorobutan-2-one) and 1H-pyrrole-1-carbothioamide.

The proposed reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the 1H-pyrrole-1-carbothioamide attacking the α-carbon of 3-halobutan-2-one. This step follows an SN2 pathway, leading to the displacement of the halide ion and the formation of an S-alkylated isothioamide intermediate. youtube.com

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate, which is part of the pyrrole-substituted amino group, then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This attack results in the formation of a five-membered ring, yielding a hydroxylated thiazoline (B8809763) intermediate (a hydroxythiazoline). nih.gov

Dehydration: The final step is the acid- or base-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic this compound product. nih.govyoutube.com The aromaticity of the thiazole ring is a significant driving force for this final step. youtube.com

Alternative synthetic strategies, such as tandem reactions, have been developed for creating complex pyrrole-thiazole fused systems, which underscore the versatility of cyclization chemistry in this field. osi.lv For instance, some methods involve the reaction of thiosemicarbazones derived from pyrrole (B145914) aldehydes with α-haloketones. nih.gov Another approach involves the domino alkylation-cyclization of propargyl bromides with thiourea (B124793) derivatives, which could be adapted for pyrrole-containing thioamides. nih.gov

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the Hantzsch synthesis when using unsymmetrical reagents. The synthesis of this compound requires the specific placement of the methyl group at the C4 position of the thiazole ring.

The use of 3-halobutan-2-one as the α-haloketone component inherently directs the regiochemical outcome. The initial S-alkylation step is directed to the halogen-bearing carbon (C3 of the butanone chain). The subsequent cyclization and dehydration lead specifically to a 4-methyl-substituted thiazole. If an alternative reactant like 1-halo-butan-2-one were used, the final product would be a 4-ethyl-1,3-thiazole. The reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas has been shown to regioselectively produce 2-(N-arylamino)-5-acyl-4-methylthiazoles, highlighting how the structure of the ketone precursor dictates the final substitution pattern. researchgate.net

Reaction conditions, particularly pH, can also influence regioselectivity in Hantzsch syntheses involving N-substituted thioureas. While reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles, conducting the condensation under acidic conditions can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For the synthesis of the target compound, maintaining conditions that favor the exocyclic nitrogen linkage of the pyrrole ring is essential for achieving the desired isomer. As stereocenters are not typically formed during the synthesis of the aromatic thiazole ring from achiral precursors, stereoselectivity is not a primary concern in this specific transformation.

Role of Catalysis in Enhancing Reaction Efficiency and Product Yield

Traditionally, the Hantzsch synthesis is often performed with heating in a suitable solvent like ethanol, sometimes with the implicit catalysis by the hydrohalic acid generated as a byproduct. chemhelpasap.com However, explicit catalysts are frequently employed to optimize the reaction.

Modern Catalytic Approaches:

Heterogeneous Catalysts: To align with the principles of green chemistry, heterogeneous catalysts that can be easily recovered and reused are highly desirable. Examples include silica-supported tungstosilisic acid, which has been used for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.gov Copper silicate (B1173343) has also been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 2-amino-4-substituted thiazoles, reducing reaction times and improving yields. nanobioletters.com

Biocatalysts: Eco-friendly biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, have been utilized for thiazole synthesis under ultrasonic irradiation, offering high yields and catalyst reusability. mdpi.com

Palladium Catalysis: While not part of the primary ring formation, palladium catalysts are crucial for subsequent functionalization of the thiazole core. For instance, Pd(OAc)₂ can catalyze the direct C-H arylation of thiazole derivatives, allowing for the introduction of various aryl groups. researchgate.net This is particularly relevant for creating a library of derivatives for structure-activity relationship studies.

The choice of catalyst can significantly impact the reaction, with solvent- and catalyst-free "melt" conditions also being explored as a green alternative for the synthesis of related 2-arylbenzothiazoles. researchgate.net The application of these catalytic methods to the synthesis of this compound could offer substantial improvements in terms of yield, purity, and sustainability.

Structure-Activity Relationships (SAR) in this compound Derivative Design (Focus on chemical principles and design aspects)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for designing compounds with enhanced potency and selectivity. For pyrrole-thiazole hybrids, SAR exploration focuses on understanding how modifications to each heterocyclic core and the linker influence biological activity. researchgate.net The design of derivatives of this compound involves systematic structural modifications to probe these relationships. ijper.org

Key Chemical Principles and Design Aspects:

Substitution on the Thiazole Ring:

C4-Position: The methyl group at the C4 position is a key feature. Altering its size (e.g., to ethyl or larger alkyl groups) or replacing it with other functional groups could impact steric interactions with biological targets.

C5-Position: The C5 position is unsubstituted in the parent molecule, making it a prime site for modification. The introduction of electron-withdrawing groups (e.g., carboxylates, amides) or electron-donating groups can modulate the electronic properties of the thiazole ring and influence its binding capabilities. farmaciajournal.comamerigoscientific.com For example, introducing a carboxylic acid at this position creates a potential hydrogen bond donor/acceptor and alters the molecule's polarity. amerigoscientific.com

Substitution on the Pyrrole Ring:

The pyrrole ring itself is an important pharmacophore. Introducing substituents at its C2, C3, C4, or C5 positions can significantly alter biological activity. Studies on other pyrrole-containing compounds have shown that even minor changes, like the addition or removal of methyl groups, can lead to a significant loss or gain in activity. acs.org

Nature of the Heterocyclic Cores:

The combination of the electron-rich pyrrole ring and the thiazole moiety creates a unique electronic and structural profile. Replacing the pyrrole ring with other heterocycles like imidazole, pyrazole, or triazole has been shown in related systems to cause a significant loss of activity, indicating the specific importance of the pyrrole scaffold. acs.org The pyrrolidine (B122466) ring, a saturated analog, has been noted to enhance anticonvulsant activity in some thiazole derivatives, suggesting that the degree of aromaticity and geometry are critical design factors. nih.gov

The table below summarizes general SAR findings from related thiazole and pyrrole-thiazole derivatives that inform the design principles for new this compound analogs.

| Structural Modification on Analogous Scaffolds | General Effect on Biological Activity | Chemical Principle |

| Introduction of para-halogen on a phenyl ring attached to thiazole | Often increases activity (e.g., anticonvulsant, antiproliferative) | Enhances lipophilicity and can lead to specific halogen bonding interactions. nih.gov |

| Presence of a methoxy (B1213986) group on an attached aryl ring | Can increase activity | Acts as a hydrogen bond acceptor and can influence metabolic stability. ijper.org |

| Addition of a second heterocyclic ring (e.g., triazole, pyrazoline) | Can enhance antimicrobial or anticonvulsant properties | Creates a larger, more complex scaffold that can form additional interactions with the target site. nih.govnih.gov |

| Removal or replacement of methyl groups on a pyrrole ring | Can drastically reduce activity | Highlights the importance of specific steric bulk and hydrophobic interactions for target binding. acs.org |

These principles guide the rational design of novel derivatives, where modifications are made to optimize pharmacokinetic and pharmacodynamic properties by systematically altering the molecule's size, shape, lipophilicity, and electronic distribution.

Advanced Applications and Material Science Perspectives of 4 Methyl 2 1h Pyrrol 1 Yl 1,3 Thiazole Derivatives

Potential in Coordination Chemistry: Synthesis and Characterization of Metal Complexes with Thiazole-Pyrrole Ligands

The thiazole (B1198619) ring, with its nitrogen and sulfur heteroatoms, serves as an excellent coordination site for a variety of metal ions. nih.gov The nitrogen atom acts as a hard base while the sulfur atom is a soft base, allowing thiazole-based ligands to coordinate with a diverse range of hard and soft metals. nih.gov This dual-coordinating ability makes 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole and its derivatives valuable ligands in coordination chemistry. researchgate.net

The synthesis of metal complexes involving thiazole-pyrrole type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govijper.org Characterization of the resulting coordination compounds is carried out using a suite of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and elemental analysis, to determine the ligand's coordination mode and the geometry of the metal complex. nih.govijper.orgnih.gov For instance, shifts in the vibrational frequencies of the C=N and C=S bonds in the FT-IR spectrum upon complexation can provide evidence of coordination. nih.gov

Derivatives of the this compound scaffold can be functionalized to create polydentate ligands, which can form stable chelate complexes with metal ions. nih.gov The strategic placement of additional donor atoms allows for the fine-tuning of the coordination environment around the metal center, influencing the resulting complex's stability, reactivity, and physical properties. The coordination chemistry of such ligands is a burgeoning area of research, with potential applications in catalysis and materials science. researchgate.net

Photophysical Properties and Optoelectronic Applications

The inherent electronic structure of the this compound system makes its derivatives promising candidates for various photophysical and optoelectronic applications. The interaction between the electron-donating pyrrole (B145914) and the electron-accepting thiazole can lead to interesting charge transfer characteristics, which are fundamental to their fluorescent and electronic properties. nih.gov

Fluorescence Properties of Substituted Thiazoles

Thiazole-containing compounds are known to exhibit significant fluorescence, a property that is highly dependent on their molecular structure and environment. chim.it The fluorescence of these compounds can be attributed to mechanisms such as the inhibition of excited-state intramolecular proton transfer (ESIPT). chim.it The introduction of various substituents onto the thiazole or pyrrole rings can dramatically alter the fluorescence properties, including the emission wavelength and quantum yield. researchgate.net For example, the incorporation of a pyrene (B120774) fragment into a thiazole structure has been shown to cause a remarkable increase in fluorescence intensity. researchgate.net

The fluorescence of thiazole orange (TO), a well-known fluorescent dye, is a prime example of how structural conformation affects emission. mdpi.com In solution, TO has low fluorescence due to intramolecular twisting. However, when this motion is restricted, a significant increase in fluorescence is observed. mdpi.com This principle can be applied to the design of fluorescent probes and sensors based on the this compound scaffold.

Influence of Substituents on Electronic and Photophysical Parameters

The electronic and photophysical properties of this compound derivatives are highly tunable through the strategic introduction of various substituents. researchgate.net Both electron-donating and electron-withdrawing groups can be appended to the core structure to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

This modulation directly impacts the absorption and emission characteristics of the molecule. researchgate.net For instance, increasing the electron-withdrawing character of a substituent can lead to a red-shift in the fluorescence spectrum due to intramolecular charge transfer (ICT) from the donor (pyrrole) to the acceptor (thiazole). nih.gov The polarity of the solvent also plays a crucial role, as more polar solvents can stabilize the excited state and influence the emission wavelength. nih.gov

Computational studies, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to predict and understand the effects of different substituents on the electronic structure and photophysical properties of these compounds. nih.govnih.gov These theoretical insights are invaluable for the rational design of new materials with tailored optical and electronic properties.

Design of Donor-Acceptor Systems Incorporating the Thiazole Moiety

The inherent donor-acceptor (D-A) nature of the this compound scaffold makes it an ideal platform for the design of advanced D-A systems. nih.gov In these systems, the pyrrole ring typically acts as the electron donor, while the thiazole ring functions as the electron acceptor. nih.gov This arrangement facilitates efficient intramolecular charge transfer upon photoexcitation, a key process in many organic electronic devices.

The design principles for these D-A systems involve a careful balance of electronic properties, molecular geometry, and intermolecular interactions to achieve desired characteristics for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govacs.org

Development of Hybrid Materials and Advanced Functional Materials

The versatility of the this compound scaffold extends to the development of hybrid and advanced functional materials. The synthesis of hybrid molecules by combining this scaffold with other bioactive or functional moieties is a promising strategy for creating new materials with unique properties. researchgate.netnih.gov

One approach involves the creation of metal-organic frameworks (MOFs) and coordination polymers using thiazole-based ligands. mdpi.com The rigid and conjugated nature of scaffolds like thiazolo[5,4-d]thiazole (B1587360) makes them excellent building blocks for constructing porous, crystalline materials with potential applications in chemical sensing and gas storage. mdpi.com The luminescence of these MOFs can be tuned by the choice of both the metal ion and the organic linker. mdpi.com

Furthermore, thiazole-pyrrole derivatives can be incorporated into larger macromolecular structures, such as polymers, to impart specific electronic or optical properties. The ability to functionalize the core scaffold allows for its integration into a variety of material architectures, leading to the development of advanced functional materials for a wide range of technological applications.

Role as Lead Scaffolds in Rational Drug Discovery Research

The this compound framework is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that this particular structural motif is capable of binding to multiple biological targets, making it a valuable starting point for the rational design and discovery of new therapeutic agents. researchgate.netump.edu.pl

The development of lead compounds often involves the synthesis of a library of derivatives based on the core scaffold, where different substituents are systematically varied to optimize interactions with a specific biological target. nih.gov The thiazole ring itself is found in numerous approved drugs, highlighting its importance in drug design. nih.govnih.gov

Strategies such as pharmacophore merging, where the thiazole-pyrrole scaffold is combined with other known bioactive fragments, are employed to enhance efficacy and overcome drug resistance. nih.gov The physicochemical and pharmacokinetic properties of potential drug candidates can be fine-tuned by modifying the substituents on the core structure. nih.gov While the focus here is on scaffold development, it is this versatility that makes this compound and its derivatives a cornerstone in the ongoing search for novel and effective medicines.

Conclusion and Future Research Directions

Summary of Current Understanding of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole Chemistry

Direct research on this compound is limited; however, a robust understanding of its potential chemistry can be extrapolated from the well-documented properties of its constituent rings. The thiazole (B1198619) ring is an aromatic five-membered heterocycle containing sulfur and nitrogen, known for its role as a key pharmacophore in numerous compounds. researchgate.netnih.govfabad.org.tr The pyrrole (B145914) ring is another fundamental aromatic heterocycle.

The synthesis of the 2-(pyrrol-1-yl)thiazole scaffold would likely involve the reaction of a pyrrole-derived thioamide with an α-haloketone, a variant of the classic Hantzsch thiazole synthesis. researchgate.netnih.gov Specifically, reacting 1H-pyrrole-1-carbothioamide with a 3-halo-2-butanone derivative would be a probable route to the 4-methyl-thiazole core. The chemical character of the molecule is dictated by the electron-rich nature of the pyrrole ring and the relatively electron-deficient character of the thiazole ring. This electronic interplay is expected to influence the molecule's reactivity, stability, and intermolecular interactions, making it a compelling subject for foundational chemical investigation.

Identification of Unexplored Synthetic Avenues for Novel Derivatives

The true potential of this compound lies in its capacity as a scaffold for novel derivatives. Several positions on the molecule are amenable to chemical modification, opening avenues for creating a library of new compounds with diverse properties.

Substitution on the Thiazole Ring: The C5 position of the thiazole ring is a prime target for electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for the introduction of a wide range of functional groups. nih.gov

Functionalization of the Methyl Group: The methyl group at the C4 position can be functionalized. For instance, radical bromination could introduce a handle for subsequent nucleophilic substitutions, leading to esters, ethers, or amines.

Modification of the Pyrrole Ring: The pyrrole ring is susceptible to electrophilic attack, primarily at the C2 and C5 positions. This allows for the introduction of substituents that could modulate the electronic properties of the entire molecule.

Hybrid Molecule Synthesis: A particularly promising avenue is the "molecular hybridization" approach, where known active chemical fragments are attached to the core scaffold. nih.gov This could involve coupling other heterocyclic systems or functional groups to the thiazole or pyrrole rings to create entirely new molecular entities.

The table below outlines several potential, yet unexplored, synthetic pathways for generating novel derivatives.

| Reaction Type | Target Site | Typical Reagents | Potential Derivative Class |

| Electrophilic Halogenation | Thiazole C5-position | N-Bromosuccinimide (NBS), Cl₂ | 5-halo-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazoles |

| Vilsmeier-Haack Reaction | Pyrrole C2/C5-position | POCl₃, DMF | Pyrrole-carbaldehyde derivatives |

| Suzuki Coupling | Thiazole C5-position (pre-halogenated) | Aryl boronic acids, Pd catalyst | 5-aryl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazoles |

| Condensation Reaction | Thiazole C4-methyl group (pre-functionalized) | Aldehydes, Ketones | Chalcone-like derivatives |

Projections for Advanced Computational Studies in Molecular Design and Property Prediction

Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, guiding synthetic efforts and accelerating discovery. Advanced computational studies can provide deep insights into the molecule's behavior at an electronic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that can be used to predict a variety of molecular properties before a compound is ever synthesized. nih.govresearchgate.net These include optimizing the molecule's three-dimensional geometry, calculating its electronic structure (such as HOMO-LUMO energy gaps, which are crucial for understanding electronic properties and reactivity), and simulating spectroscopic data like NMR and IR spectra to aid in the characterization of newly synthesized compounds. researchgate.net

Furthermore, molecular dynamics (MD) simulations can predict the dynamic behavior of these molecules and their interactions with other molecules or materials over time. For designing novel derivatives, Quantitative Structure-Property Relationship (QSPR) models can be developed. These models correlate specific structural features of a series of compounds with their physicochemical properties, enabling the rational design of new molecules with targeted characteristics.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reaction energies, simulated NMR/IR/UV-Vis spectra. | Guiding synthetic targets, understanding reactivity, aiding in structural characterization. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Predicting behavior in different environments, understanding binding mechanisms to materials. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of chemical structure with properties like solubility, boiling point, or electronic conductivity. | Rational design of new derivatives with desired physical or material properties. |

Expanding Applications in Non-Biological Fields

While thiazole chemistry is heavily explored in medicine, the unique electronic properties of the this compound scaffold suggest potential applications in other advanced fields.

Materials Science: Heterocyclic compounds, including thiazoles and pyrroles, are building blocks for organic electronics. This compound could be explored as a monomer for the synthesis of novel conducting polymers. Its derivatives, when functionalized with appropriate chromophores, may also have applications as organic light-emitting diodes (OLEDs) or components in dye-sensitized solar cells.

Coordination Chemistry: The nitrogen atoms in both the thiazole and pyrrole rings can act as coordination sites for metal ions. mdpi.com Synthesizing metal complexes with this molecule as a ligand could yield novel catalysts, magnetic materials, or luminescent probes.

Chemical Sensing: Thiazole-containing azo dyes have been investigated for their chemical sensing capabilities, exhibiting color changes in the presence of specific analytes. nih.govresearchgate.net By functionalizing the this compound core with responsive groups, it may be possible to develop new chemosensors for environmental monitoring or industrial process control.

Synergistic Approaches Integrating Synthesis, Characterization, and Computational Methods for Future Discoveries

The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic research approach that tightly integrates computational design, chemical synthesis, and advanced characterization. nih.govresearchgate.net This modern research paradigm creates a feedback loop for accelerated discovery.

The process begins with computational design , where advanced modeling techniques are used to predict the properties of a range of virtual derivatives. The most promising candidates—those with properties tailored for a specific application, such as an optimal electronic band gap for a semiconductor—are then prioritized.

Next, targeted synthesis is carried out to produce these computationally-identified molecules, employing the unexplored synthetic avenues previously discussed. Following synthesis, advanced characterization using techniques like NMR, mass spectrometry, and X-ray crystallography confirms the molecular structure, while other methods (e.g., UV-Vis spectroscopy, cyclic voltammetry) measure the actual properties of the new compounds. researchgate.net

The experimental data are then used to refine the computational models , improving their predictive accuracy. This iterative cycle of design, synthesis, and characterization allows for a more efficient and rational exploration of the vast chemical space surrounding the this compound scaffold, paving the way for future discoveries in materials science and beyond.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, Hantzsch thiazole synthesis employs α-haloketones and thioamides in ethanol or methanol under reflux. Substituent positioning (e.g., pyrrole at the 2-position and methyl at the 4-position) requires careful selection of precursors, such as 2-bromoacetophenone derivatives and thiourea analogs. Catalytic systems (e.g., CuI or Pd-based catalysts) may enhance yield in coupling reactions . Solvent polarity and temperature (e.g., DMF at 80–100°C) significantly influence regioselectivity .

Q. How can structural characterization of this compound be validated experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is widely used for small-molecule crystallography to resolve bond lengths, angles, and torsional parameters .

- Spectroscopy : Combine -NMR (to confirm pyrrole proton environments at δ 6.5–7.0 ppm) and -NMR (to identify thiazole carbons at ~160–170 ppm). IR spectroscopy can validate C-S (∼680 cm) and C=N (∼1550 cm) stretches .

- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm purity (>95%) .

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to separate impurities.

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z for : 179.0514) .

- Melting point analysis : A sharp melting range (±2°C) indicates homogeneity .

Advanced Research Questions